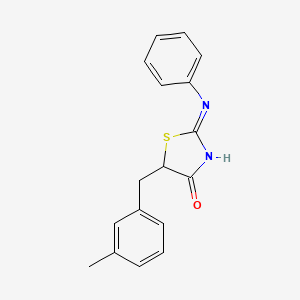![molecular formula C28H30N4O7 B2794496 3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide CAS No. 899788-25-1](/img/no-structure.png)
3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with multiple functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound. The presence of the dimethoxyphenyl group suggests that it might have some aromatic properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The quinazolinone moiety would likely contribute to the rigidity of the molecule, while the dimethoxyphenyl group could potentially participate in pi-pi stacking interactions .科学的研究の応用
Synthesis and Chemical Properties
A significant aspect of research on this compound revolves around synthetic routes to create benzofused medium-sized heterocycles, exploring cyanogen-bromide-mediated reactions under solvolytic conditions. This methodology facilitates the generation of medium-ring cyanamide derivatives, showcasing the versatility of synthetic approaches in accessing complex heterocyclic structures (Bremner et al., 1986).
Studies on the cyclization of cyanamides with various nucleophiles have led to the synthesis of 2-amino-3,4-dihydroquinazolin-4-one and other quinazoline derivatives, underscoring the utility of cyanamides in constructing quinazoline frameworks. This approach is instrumental in generating novel heterocyclic compounds with potential biological activities (Shikhaliev et al., 2008).
Biological Activities and Applications
The synthesis of novel thioxoquinazolinone derivatives and their evaluation for anticonvulsant and antimicrobial activities represent a crucial application in medicinal chemistry. Such studies aim to develop new therapeutic agents by exploring the biological effects of quinazoline derivatives, highlighting their potential in treating convulsive disorders and infections (Rajasekaran et al., 2013).
Research into the antitumor activities of 3-benzyl-substituted-4(3H)-quinazolinones demonstrates the compound's relevance in cancer research. The identification of derivatives with significant broad-spectrum antitumor activity illustrates the therapeutic potential of quinazoline derivatives, underscoring their importance in developing novel anticancer drugs (Al-Suwaidan et al., 2016).
特性
CAS番号 |
899788-25-1 |
|---|---|
分子式 |
C28H30N4O7 |
分子量 |
534.569 |
IUPAC名 |
3-[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C28H30N4O7/c1-37-23-10-9-19(16-24(23)38-2)11-13-29-26(34)18-32-22-8-4-3-7-21(22)27(35)31(28(32)36)14-12-25(33)30-17-20-6-5-15-39-20/h3-10,15-16H,11-14,17-18H2,1-2H3,(H,29,34)(H,30,33) |
InChIキー |
AKWKAYBEQDHSNE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



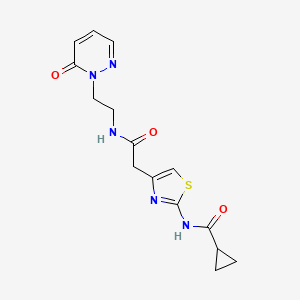
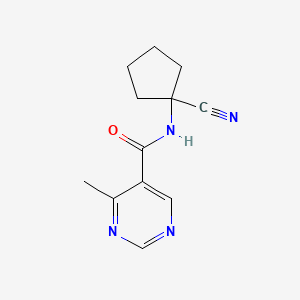

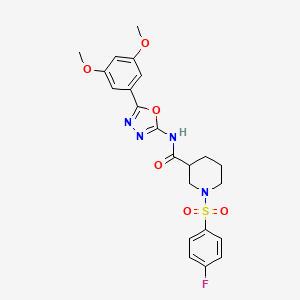
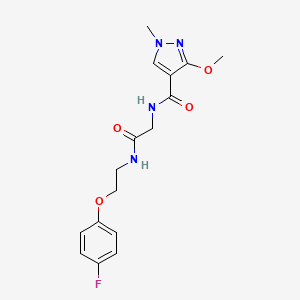
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2794424.png)
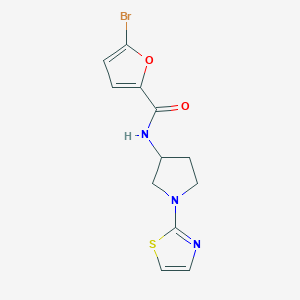
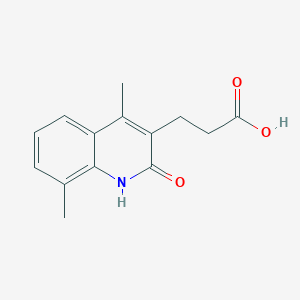
![2-((4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile](/img/structure/B2794428.png)
![1-[5-Phenyl-2-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethan-1-one](/img/structure/B2794430.png)
![Ethyl 4-{[(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2794431.png)
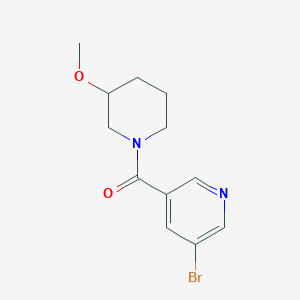
![N-(4-ethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2794434.png)
